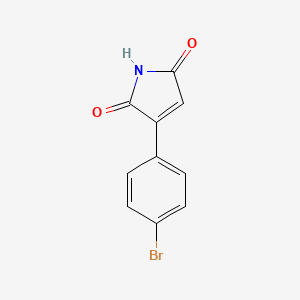
3-(4-bromophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity with common reagents .Aplicaciones Científicas De Investigación
Inhibitors in Medicinal Chemistry
3-(4-bromophenyl)-1H-pyrrole-2,5-dione derivatives have been studied as inhibitors, particularly in the field of medicinal chemistry. A study by Rooney et al. (1983) on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar in structure to this compound, demonstrated their role as inhibitors of glycolic acid oxidase. These compounds showed significant potential in reducing urinary oxalate levels in ethylene glycol-fed rats, indicating their medicinal applicability in specific conditions (Rooney et al., 1983).
Luminescent Polymers
In the field of materials science, derivatives of this compound have been utilized in the synthesis of luminescent polymers. Zhang and Tieke (2008) explored the synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating their strong fluorescence and potential application in electronics and photonics (Zhang & Tieke, 2008).
Corrosion Inhibition
Another application is in corrosion inhibition. Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives, showing their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This implies a possible industrial application in protecting metal surfaces (Zarrouk et al., 2015).
Antiproliferative Agents in Cancer Research
In cancer research, derivatives of this compound have shown promise as antiproliferative agents. Rdwan (2020) synthesized chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione, which exhibited significant activity against human liver and breast cancer cells. This highlights its potential in the development of new cancer therapies (Rdwan, 2020).
Electrochemical Applications
In electrochemistry, 1H-pyrrole-2,5-dione derivatives have been used for developing novel materials. Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units. These materials displayed interesting electrochemical properties, suggesting their use in electronic devices and sensors (Welterlich et al., 2012).
Photoluminescent Properties
Research by Gendron et al. (2014) on isoDPP derivatives, structurally similar to this compound, explored their photophysical properties. These compounds exhibited weak luminescence, contributing to the understanding of their photophysical behavior and potential applications in optical materials (Gendron et al., 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant of various environmental conditions.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIFCLVEBRJPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

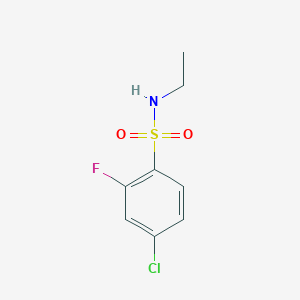
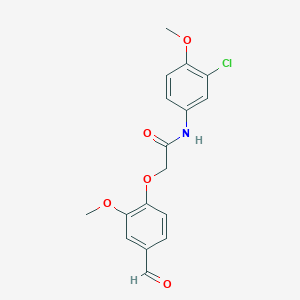
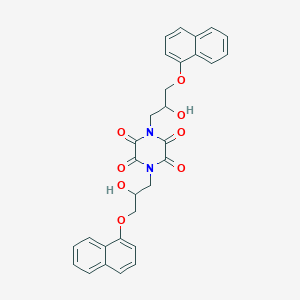
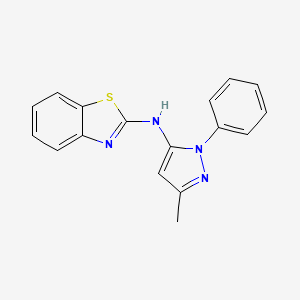
![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)
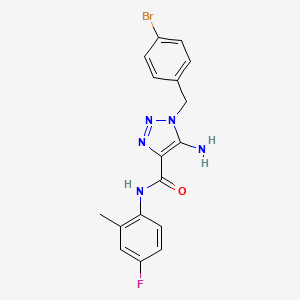
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)
![2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2830474.png)
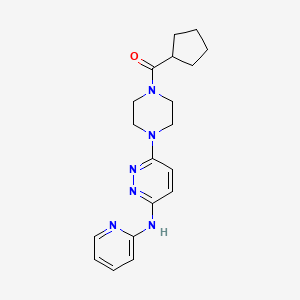
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)
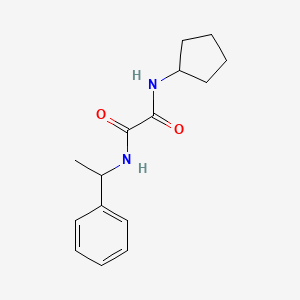
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)